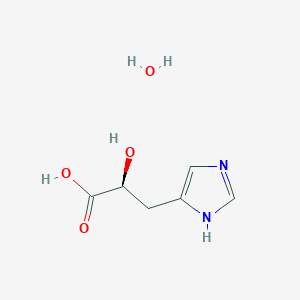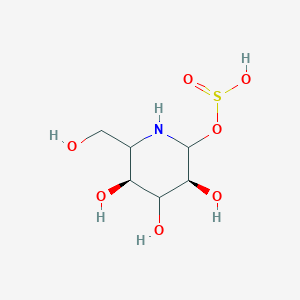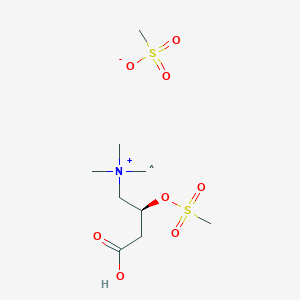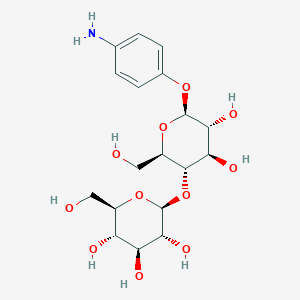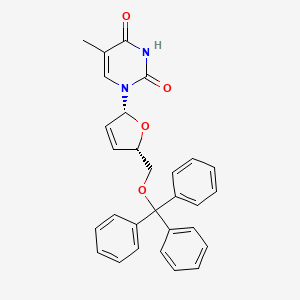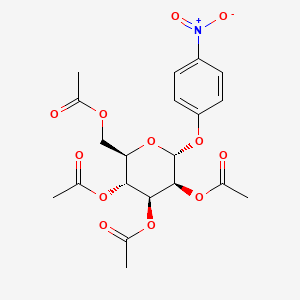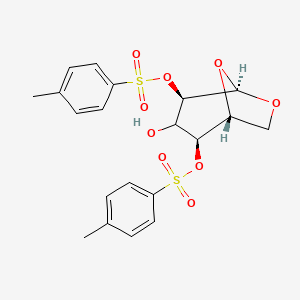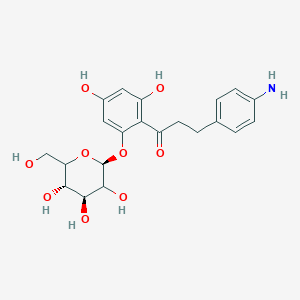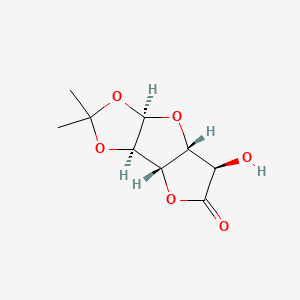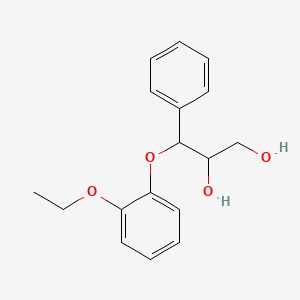
(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane often involves Knoevenagel condensation and other complex chemical processes. For instance, alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates, which bear structural similarities, are synthesized using a piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes (Kharas et al., 2018).
Molecular Structure Analysis
The molecular structure of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane and related compounds can be characterized using techniques like FTIR, 1H, and 13C NMR. These methods help in understanding the tautomerism and conformation of aryl-substituted compounds in both solid and solution phases (Cunningham et al., 1989).
Chemical Reactions and Properties
The chemical reactions involving (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane include copolymerization with styrene, which leads to the formation of novel materials. This copolymerization is facilitated by radical initiation and results in compounds with unique decomposition properties (Kharas et al., 2016).
Physical Properties Analysis
The physical properties of related compounds, such as copolymers of styrene, have been analyzed through methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These analyses provide insights into the thermal stability and decomposition behavior of the materials (Kharas et al., 2015).
Chemical Properties Analysis
The chemical properties of compounds structurally similar to (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane are characterized by their reactivity and stability under various conditions. For example, the methoxycarbonylation of phenylethyne catalyzed by certain palladium complexes results in highly selective formation of unsaturated esters, demonstrating the compound's reactivity and potential for various chemical transformations (Núñez Magro et al., 2010).
Applications De Recherche Scientifique
Environmental and Biological Applications
Environmental Fate and Toxicity of Brominated Flame Retardants : Studies on novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, highlight the increasing application of such compounds and the need for research on their occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Degradation of Environmental Pollutants : The advanced oxidation processes (AOPs) used to treat recalcitrant compounds in the environment, including the mechanisms, kinetics, and by-products of degradation pathways, suggest a framework within which phenolic compounds could be studied for environmental remediation purposes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological and Industrial Importance
Antioxidant Activities of Resveratrol and Its Derivatives : The exploration of methods to improve the bioavailability and beneficial effects of resveratrol, a phenolic compound, through various methodological approaches, including nanoencapsulation and the development of synthetic derivatives, provides a model for enhancing the pharmacokinetic characteristics of similar compounds (Chimento, De Amicis, Sirianni, Sinicropi, Puoci, Casaburi, Saturnino, & Pezzi, 2019).
Biotechnological Production of Polyhydroxyalkanoates (PHAs) : The biodegradable microbial polymer PHAs, synthesized from hydroxyalkanoic acids via regulated pathways, underscores the potential of using phenolic compounds in biopolymer production. Research into optimizing the production and recovery of PHAs could guide similar efforts for compounds like "(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane" (Amara, 2010).
Propriétés
IUPAC Name |
3-(2-ethoxyphenoxy)-3-phenylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17-19H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHMFDVTMXNQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)
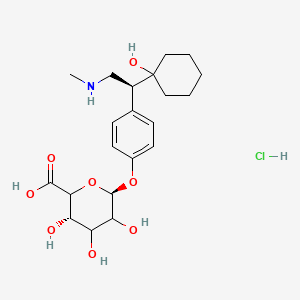
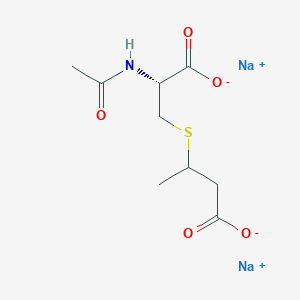
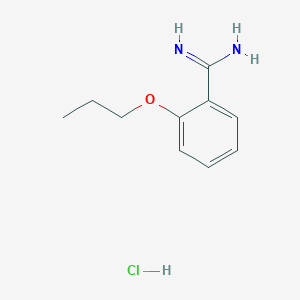
![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)
